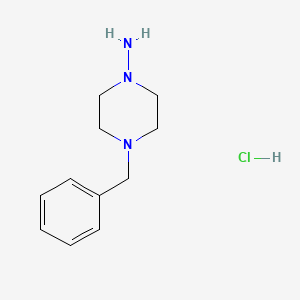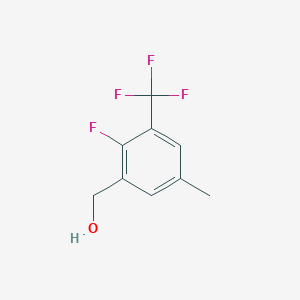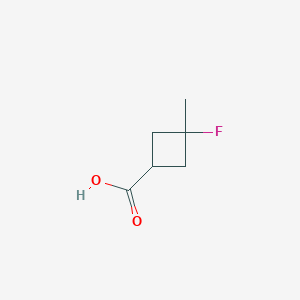
3-Fluoro-3-methylcyclobutanecarboxylic acid
Übersicht
Beschreibung
3-Fluoro-3-methylcyclobutanecarboxylic acid (FMCA) is a cyclic organic acid. It has a molecular formula of C6H9FO2 and a molecular weight of 132.13 . It has garnered significant interest in the scientific community due to its unique properties and potential applications.
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclobutane ring with a carboxylic acid group and a fluoromethyl group attached . The InChI code for this compound is 1S/C6H9FO2/c1-6(7)2-4(3-6)5(8)9/h4H,2-3H2,1H3,(H,8,9) .Physical And Chemical Properties Analysis
This compound is a solid . It should be stored in a dry place at 2-8°C . .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 3-Fluoro-3-methylcyclobutanecarboxylic acid and its derivatives have been synthesized for various research applications. A study by Chernykh et al. (2016) focused on the synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, exploring their physical-chemical properties such as pKa values, which are crucial for understanding their behavior in different environments (Chernykh et al., 2016).
Diagnostic Imaging and Cancer Research
- This compound has found significant application in positron emission tomography (PET) imaging for cancer diagnosis. A pilot study by Amzat et al. (2013) on anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid, a derivative of this compound, revealed its potential in imaging pulmonary lesions, indicating its utility in lung carcinoma detection (Amzat et al., 2013).
- Oka et al. (2014) investigated the transport mechanisms of trans-1-amino-3-[18F]Fluorocyclobutanecarboxylic Acid in inflammation, prostate cancer, and glioma cells, comparing it with other compounds like l-[Methyl-11C]Methionine and 2-Deoxy-2-[18F]Fluoro-d-Glucose. This study provides insights into its differential uptake in various cell types, which is crucial for accurate cancer imaging (Oka et al., 2014).
Enhanced Synthesis for Clinical Use
- The improvement in the synthesis of anti-[18F]FACBC, a variant of this compound, has been a subject of study to facilitate its use in tumor imaging. McConathy et al. (2003) reported an improved method for synthesizing the precursor of anti-[18F]FACBC, which is a crucial step towards its routine production for human use in PET imaging (McConathy et al., 2003).
Application in Prostate Cancer Imaging
- The compound's utility in diagnosing recurrent prostate carcinoma has been extensively studied. Schuster et al. (2011) compared the diagnostic performance of anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid PET/CT with other imaging techniques in detecting recurrent prostate carcinoma, highlighting its superior sensitivity and accuracy in differentiating prostatic from extraprostatic disease (Schuster et al., 2011).
Safety and Hazards
The safety data sheet for 3-Fluoro-3-methylcyclobutanecarboxylic acid indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Eigenschaften
IUPAC Name |
3-fluoro-3-methylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2/c1-6(7)2-4(3-6)5(8)9/h4H,2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABOQQDLGWHBIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




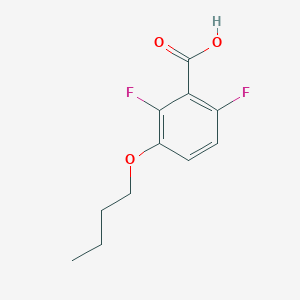
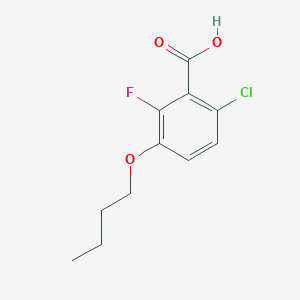

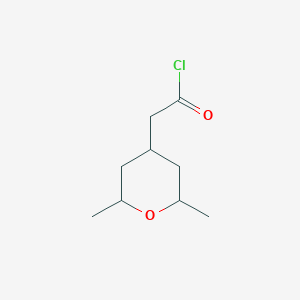
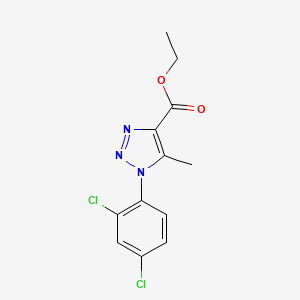
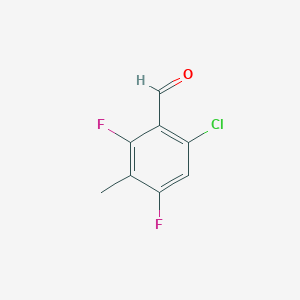

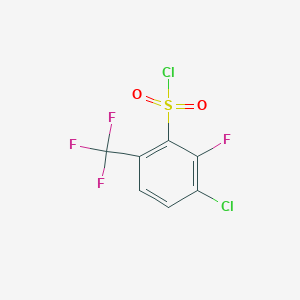
![5-[1-(pyrazin-2-yl)-1H-imidazol-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1406387.png)
